1-(Dimethoxymethyl)-2-methylbenzene 1-(Dimethoxymethyl)-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 58378-32-8
VCID: VC4112285
InChI: InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3
SMILES: CC1=CC=CC=C1C(OC)OC
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

1-(Dimethoxymethyl)-2-methylbenzene

CAS No.: 58378-32-8

Cat. No.: VC4112285

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethoxymethyl)-2-methylbenzene - 58378-32-8

Specification

CAS No. 58378-32-8
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 1-(dimethoxymethyl)-2-methylbenzene
Standard InChI InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3
Standard InChI Key DRYPLHYCMMUGTN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(OC)OC
Canonical SMILES CC1=CC=CC=C1C(OC)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(Dimethoxymethyl)-2-methylbenzene consists of a benzene core with two substituents:

  • A dimethoxymethyl group (–CH(OCH₃)₂) at the 1-position, providing steric bulk and electronic modulation.

  • A methyl group (–CH₃) at the 2-position, enhancing the compound’s lipophilicity .

The ortho arrangement of these groups creates a sterically congested environment, influencing reaction pathways such as 1,4-eliminations .

Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Exact Mass166.0994 g/mol
Polar Surface Area (PSA)18.46 Ų
LogP (Partition Coefficient)2.29

While experimental data for boiling and melting points remain unreported, the structurally similar para isomer 1-(dimethoxymethyl)-4-methylbenzene (CAS 3395-83-3) exhibits a boiling point of 87°C at 10 Torr , suggesting comparable volatility for the ortho derivative.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves acid-catalyzed acetalization of ο-tolualdehyde with methanol:

  • Reaction Mechanism:

    • Protonation of the aldehyde oxygen by H⁺ (from H₂SO₄ or p-toluenesulfonic acid).

    • Nucleophilic attack by methanol to form a hemiacetal intermediate.

    • Further methanol addition and dehydration yield the acetal .

  • Optimized Conditions:

    • Catalyst: 0.1–1.0 equiv. H₂SO₄.

    • Solvent: Methanol (neat).

    • Temperature: Reflux (65°C).

    • Yield: >75% after 6–12 hours .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Catalyst: Heterogeneous solid acids (e.g., Amberlyst-15) for easy separation .

  • Purification: Distillation under reduced pressure (10–20 Torr) isolates the product .

Reactivity and Chemical Transformations

Oxidation Reactions

Exposure to strong oxidants like KMnO₄ or CrO₃ regenerates the parent aldehyde (ο-tolualdehyde) or forms ο-toluic acid:
C₁₀H₁₄O₂H2OKMnO4C₈H₈O(ο-tolualdehyde)+2CH₃OH[3]\text{C₁₀H₁₄O₂} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4} \text{C₈H₈O} \, (\text{ο-tolualdehyde}) + 2\text{CH₃OH} \,[3]

Base-Induced Eliminations

Lithium dialkylamides (e.g., LiN(i-Pr)₂) promote 1,4-elimination, generating α-methoxy-ο-xylylene intermediates :
C₁₀H₁₄O₂LiNR2C₉H₁₀O(α-methoxy-ο-xylylene)+2ROH[5]\text{C₁₀H₁₄O₂} \xrightarrow{\text{LiNR}_2} \text{C₉H₁₀O} \, (\text{α-methoxy-ο-xylylene}) + 2\text{ROH} \,[5]
This reaction is critical in synthesizing strained aromatic systems for materials science.

Nucleophilic Substitutions

The dimethoxymethyl group undergoes substitution with amines or thiols under acidic conditions:
C₁₀H₁₄O₂+NH₂RHClC₉H₁₁NR+2CH₃OH[3]\text{C₁₀H₁₄O₂} + \text{NH₂R} \xrightarrow{\text{HCl}} \text{C₉H₁₁NR} + 2\text{CH₃OH} \,[3]

Applications in Organic Chemistry

Protecting Group for Aldehydes

The dimethoxymethyl moiety shields aldehydes during multi-step syntheses, as demonstrated in the preparation of ketones :

  • Example: Protection of ο-tolualdehyde prior to Grignard reactions .

Precursor to Reactive Intermediates

The compound’s elimination to α-methoxy-ο-xylylenes enables cycloadditions for constructing polycyclic aromatics .

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